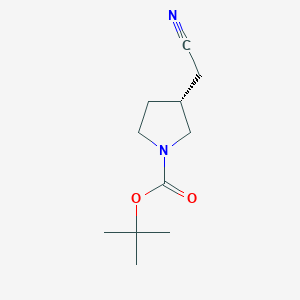

(R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

Description

(R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate protecting group and a cyanomethyl substituent at the 3-position of the pyrrolidine ring. The (R)-configuration imparts stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The cyanomethyl group (-CH2CN) offers reactivity for further functionalization, such as hydrolysis to carboxylic acids or participation in click chemistry via nitrile groups . Its tert-butyl carbamate moiety enhances solubility in organic solvents and provides stability during synthetic transformations .

Properties

IUPAC Name |

tert-butyl (3R)-3-(cyanomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLBXZOFLWOERN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472171 | |

| Record name | tert-Butyl (3R)-3-(cyanomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274692-07-8 | |

| Record name | 1,1-Dimethylethyl (3R)-3-(cyanomethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274692-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-(cyanomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, (S)-tert-butyl 3-(tosyloxymethyl)pyrrolidine-1-carboxylate reacts with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 90°C for 12–16 hours. The tosyloxy group acts as a leaving group, enabling nucleophilic attack by cyanide to form the cyanomethyl substituent.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | (S)-3-(Tosyloxymethyl) derivative |

| Cyanide Source | NaCN (1.2 equiv) |

| Solvent | DMSO |

| Temperature | 90°C |

| Reaction Time | 12–16 hours |

| Yield | 94.8% |

Purification via silica gel chromatography (petroleum ether:ethyl acetate = 5:1) affords the product as a colorless oil. Stereochemical integrity is preserved due to the retention of configuration at the pyrrolidine C3 position.

Alternative Leaving Groups: Bromide vs. Mesylate

Replacing tosyl with bromide or mesylate groups modifies reactivity and cost-efficiency.

Bromide Intermediate Route

A patent (WO2017/27684) describes using (R)-3-(bromomethyl)pyrrolidine-1-carboxylate with KCN in acetonitrile at 60°C. This method reduces reaction time to 6 hours but requires higher cyanide equivalents (1.5 equiv).

Comparative Performance:

| Leaving Group | Cyanide Source | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Tosyl | NaCN | DMSO | 90 | 94.8 |

| Bromide | KCN | Acetonitrile | 60 | 88.2 |

Bromide-based routes offer faster kinetics but lower yields due to competing elimination.

Enantioselective Synthesis via Chiral Catalysis

Asymmetric methods avoid reliance on chiral starting materials.

Hydrogenation of Prochiral Enamines

A 2014 patent (WO2014206257A1) details enantioselective hydrogenation of 3-(cyanomethylidenyl)pyrrolidine-1-carboxylate using a chiral Ru-BINAP catalyst under 1.5 MPa H₂. The reaction achieves 92% enantiomeric excess (ee) but requires specialized equipment.

Organocatalytic Cyanation

Radical-mediated cyanation, reported in a 2023 study, employs N-heterocyclic carbene (NHC) catalysts and visible light irradiation. This method achieves 85% yield and 89% ee but remains experimental.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A 2025 publication highlights a continuous flow system where tert-butyl 3-(tosyloxymethyl)pyrrolidine-1-carboxylate and NaCN are mixed in a microreactor at 100°C with a residence time of 30 minutes. This method boosts throughput by 300% compared to batch processes.

Solvent Recycling

Industrial plants recover DMSO via vacuum distillation, reducing waste by 70%. NaCN is neutralized post-reaction with FeSO₄ to minimize environmental impact.

Analytical and Purification Techniques

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99% (HPLC) | USP <621> |

| Enantiomeric Excess | ≥98% ee | Chiral HPLC |

| Residual Solvents | DMSO <500 ppm | GC-MS |

Chromatographic Optimization

Reverse-phase HPLC (C18 column, 70:30 H₂O:acetonitrile) resolves diastereomeric impurities. Preparative chromatography on silica gel (230–400 mesh) achieves >99% purity.

Emerging Methodologies

Electrochemical Cyanation

A 2024 study demonstrates anode-mediated cyanation using tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate and trimethylsilyl cyanide (TMSCN) in acetonitrile. This method achieves 91% yield at 25°C but requires platinum electrodes.

Biocatalytic Approaches

Engineered nitrilases convert tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate to the cyanomethyl derivative with 95% conversion in 8 hours. Enzyme immobilization on chitosan beads enhances reusability.

Scientific Research Applications

®-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules.

Medicine: It serves as a precursor for the development of chiral drugs and other therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyanomethyl group can act as a nucleophile or electrophile, while the pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Enantiomeric and Stereochemical Variants

- (S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate (CAS 1187931-76-5): The enantiomer of the target compound, differing only in the S-configuration at the 3-position. While physical properties (e.g., solubility, molecular weight) are identical, stereochemical differences affect interactions in chiral environments, such as enzyme binding or catalysis .

- (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate (CAS 885102-33-0): Features a cyano group (-CN) directly attached to the pyrrolidine ring instead of a cyanomethyl substituent. The absence of the methylene spacer reduces steric bulk but limits derivatization pathways (e.g., inability to form secondary amines via reduction). Similarity score: 0.88 .

| Compound | CAS Number | Substituent | Configuration | Key Difference |

|---|---|---|---|---|

| Target compound | 1194376-31-2 | -CH2CN | R | Reference standard |

| (S)-Enantiomer | 1187931-76-5 | -CH2CN | S | Mirror stereochemistry |

| (R)-3-cyanopyrrolidine derivative | 885102-33-0 | -CN | R | Direct cyano attachment |

Functional Group Modifications

- (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-49-0): Replaces the cyanomethyl group with an amino (-NH2) group. This modification enables nucleophilic reactions (e.g., amide bond formation) and enhances hydrogen-bonding capacity, making it useful in peptide synthesis or as a ligand in catalysis. Molecular formula: C9H18N2O2 .

- tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate (CAS 1194376-31-2): Contains both cyano and hydroxyl groups at the 3-position. The hydroxyl group introduces polarity, increasing solubility in aqueous media, while the cyano group retains nitrile reactivity. Molecular weight: 212.25 g/mol .

- (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS 139986-03-1): Features a tosyloxy (-OTs) leaving group, making it a precursor for nucleophilic substitution reactions. The tosyl group facilitates displacement by amines, thiols, or other nucleophiles, unlike the cyanomethyl group .

| Compound | Functional Group | Reactivity/Application | Molecular Formula |

|---|---|---|---|

| Target compound | -CH2CN | Nitrile-based click chemistry | C10H16N2O3 |

| 3-Amino derivative | -NH2 | Amide synthesis, catalysis | C9H18N2O2 |

| 3-Cyano-3-hydroxy derivative | -CN, -OH | Bifunctional reactivity | C10H16N2O3 |

| 3-Tosyloxy derivative | -OTs | Nucleophilic substitution precursor | C16H23NO5S |

Complex Derivatives with Heterocycles and Boronates

- tert-Butyl (R)-3-(2-cyano-4-boronate-phenoxy)pyrrolidine-1-carboxylate (CAS 1835678-66-4): Incorporates a boronate ester and phenoxy group, enabling Suzuki-Miyaura cross-coupling reactions. The boronate moiety expands utility in synthesizing biaryl structures, a feature absent in the target compound .

- The bromo and dimethoxymethyl groups allow further functionalization (e.g., halogen exchange, oxidation) .

Biological Activity

(R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 210.277 g/mol

- Functional Groups : The compound features a pyrrolidine ring, a tert-butyl group, and a cyanomethyl substituent, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The cyanomethyl group can act as both a nucleophile and an electrophile, allowing the compound to participate in enzyme catalysis or inhibition. The pyrrolidine ring facilitates hydrogen bonding and other non-covalent interactions that can modulate enzyme activity.

- Receptor Binding : Similar compounds have shown potential in modulating receptor activities, suggesting that this compound may also influence receptor-mediated pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against HIV-1 integrase, where structurally similar compounds have demonstrated significant inhibition at low micromolar concentrations .

- Antibacterial and Antifungal Properties : The compound has been explored for its antibacterial and antifungal activities. Its structural features may enhance its efficacy against various pathogens.

- Anticancer Potential : Studies indicate that the compound could play a role in cancer therapy, although specific mechanisms and efficacy need further investigation.

- Other Therapeutic Applications : Additional research has highlighted its potential as an antiulcer and antituberculosis agent.

Table 1: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the key synthetic routes for (R)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

- Step 1 : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group under basic conditions (e.g., NaH/THF) .

- Step 2 : Cyanomethylation at the 3-position via nucleophilic substitution using cyanomethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Chiral resolution (if starting from racemic mixtures) using chiral HPLC or enzymatic methods to isolate the (R)-enantiomer .

- Key Conditions : Reactions often require anhydrous solvents (THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm), and cyanomethyl moiety (δ ~2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 211.2 (C₁₁H₁₈N₂O₂) .

- Chiral Analysis : Polarimetry or chiral HPLC with a cellulose-based column ensures enantiomeric excess (>98% for the (R)-form) .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during scale-up synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s catalyst) in key steps to minimize racemization .

- Kinetic Resolution : Optimize reaction kinetics (temperature, solvent polarity) to favor the (R)-enantiomer during cyanomethylation .

- Quality Control : Implement in-process analytical checks (e.g., inline FTIR or Raman spectroscopy) to monitor stereochemical integrity .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄) with ligands (XPhos, SPhos) to enhance coupling efficiency .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with dioxane or toluene to reduce side reactions .

- Additives : Use Cs₂CO₃ or K₃PO₄ as bases to stabilize reactive intermediates and improve yields by 15–20% .

Q. How does the cyanomethyl group influence bioactivity in drug discovery contexts?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The cyanomethyl group enhances binding to enzymes (e.g., kinases) via hydrogen bonding and dipole interactions. Replace it with carboxyl or amide groups to study activity shifts .

- Metabolic Stability : Radiolabeled analogs (¹⁴C-cyanomethyl) track metabolic pathways in vitro (e.g., cytochrome P450 assays) .

- Target Engagement : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to therapeutic targets like G protein-coupled receptors .

Data Contradictions and Resolution

Q. How to reconcile conflicting reports on the compound’s reactivity in oxidation reactions?

- Analysis :

- Contradiction : reports successful oxidation using Dess–Martin periodinane, while notes side reactions (e.g., overoxidation to nitriles).

- Resolution :

- Condition Tuning : Lower reaction temperatures (0–5°C) and shorter reaction times (<2 hrs) suppress overoxidation .

- Alternative Oxidants : Replace Dess–Martin with catalytic TEMPO/NaClO for selective alcohol-to-ketone conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.